molecular formula C13H14FNO2S2 B7629931 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole

4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole

Cat. No. B7629931
M. Wt: 299.4 g/mol
InChI Key: ACZVPYGOCPJGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, also known as FDMT, is a thiazole-based compound that has gained significant attention in scientific research due to its potential applications in various fields. FDMT is a highly active compound that has been shown to possess a range of biochemical and physiological effects, making it a promising candidate for drug development and other applications.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and tumor growth. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators, as well as the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and Physiological Effects:
4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to possess a range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and anti-oxidant properties. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, as well as the growth and proliferation of cancer cells. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has also been shown to possess anti-oxidant properties, which may help to protect cells against oxidative stress and damage.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole for lab experiments is its high potency and specificity, which make it a valuable tool for studying various biological processes. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one of the main limitations of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, including further studies on its mechanism of action and its potential applications in drug development and other fields. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole may also be studied for its potential use as a diagnostic tool or as a therapeutic agent for various diseases. Additionally, further studies may be conducted on the toxicity and safety of 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole, in order to better understand its potential risks and limitations.

Synthesis Methods

4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole can be synthesized through a multi-step process that involves the reaction of 4-fluoro-3,5-dimethylphenyl isothiocyanate with methylsulfonylmethane to yield the intermediate compound 4-(4-fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)thiocarbamide. This intermediate can then be further reacted with potassium hydroxide to yield the final product, 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole.

Scientific Research Applications

4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been extensively studied for its potential applications in various fields, including drug development, biochemistry, and molecular biology. In drug development, 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has been shown to possess potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. 4-(4-Fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole has also been studied for its potential use as a fluorescent probe in biochemistry and molecular biology, due to its ability to selectively bind to certain proteins and other biomolecules.

properties

IUPAC Name

4-(4-fluoro-3,5-dimethylphenyl)-2-(methylsulfonylmethyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FNO2S2/c1-8-4-10(5-9(2)13(8)14)11-6-18-12(15-11)7-19(3,16)17/h4-6H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACZVPYGOCPJGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C2=CSC(=N2)CS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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